molecular formula C6H10ClNO3 B016465 Methyl 2-acetylamino-3-chloropropionate CAS No. 18635-38-6

Methyl 2-acetylamino-3-chloropropionate

Cat. No. B016465
CAS RN: 18635-38-6
M. Wt: 179.6 g/mol
InChI Key: IGKDMFMKAAPDDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl 2-acetylamino-3-chloropropionate is synthesized from N-acetylglycine through a reaction involving N,N-dimethylformamide and phosphorus oxychloride, followed by treatment with methanol in the presence of potassium carbonate. This compound serves as a versatile reagent in the synthesis of various heterocyclic systems, showing its utility in creating a wide range of chemical structures (Kralj et al., 1997).

Molecular Structure Analysis

The orientation of the acetylamino group in methyl 2-acetylamino-3-chloropropionate plays a crucial role in its reactivity and the formation of heterocyclic compounds. X-ray analysis has helped establish the orientation around the double bond, which is essential for understanding its reactivity and applications in synthesis processes.

Chemical Reactions and Properties

Methyl 2-acetylamino-3-chloropropionate undergoes various chemical reactions, forming heteroarylaminopropenoates or fused pyrimidinones under different conditions. This demonstrates its versatility as a chemical building block for synthesizing a range of compounds, including those with potential pharmaceutical applications (Kralj et al., 1997).

Physical Properties Analysis

While specific details on the physical properties of methyl 2-acetylamino-3-chloropropionate, such as melting point, boiling point, and solubility, are not directly mentioned in the available literature, these properties can be inferred based on its chemical structure and similar compounds. Understanding these physical properties is crucial for handling the compound and designing synthesis processes.

Chemical Properties Analysis

The chemical properties of methyl 2-acetylamino-3-chloropropionate, including its reactivity with various nucleophiles and the formation of diverse heterocyclic systems, highlight its significance in organic synthesis. Its ability to react with both C-nucleophiles and N-nucleophiles underlines its utility in constructing complex molecular architectures (Kralj et al., 1997).

Scientific Research Applications

  • Synthesis of Heterocyclic Systems : Methyl 2-acetylamino-3-dimethylaminopropenoate, a related compound, has been used as a versatile reagent in synthesizing various heterocyclic systems. It reacts with N-nucleophiles and C-nucleophiles to form different heterocyclic structures, demonstrating its utility in organic synthesis (Kralj et al., 1997).

  • Synthesis of Oxazole Derivatives : Studies have shown that the reaction of certain acetylamino compounds with aliphatic amines leads to the formation of oxazole derivatives. These reactions are significant in the synthesis of α, α-diamino acid derivatives, highlighting the compound's role in creating complex organic molecules (Matsumura et al., 1976).

  • Molecular Dynamics and Complex Formation : Research involving molecular dynamics simulations has been conducted on related chloropropionate compounds to understand complex formation with cyclodextrins. This research is crucial in understanding molecular interactions and could have implications in fields like drug delivery (Köhler et al., 1994).

  • Inhibition Studies in Biochemistry : Some derivatives of 2-acetylamino compounds have been studied for their inhibitory effects on enzymes like carbonic anhydrase. Such research provides insights into the biochemical interactions and potential therapeutic applications of these compounds (Arslan, 2001).

  • Preparation of Polyfunctional Heterocyclic Systems : Methyl 2-(acetylamino)-3-cyanoprop-2-enoate, another related compound, has been used as a synthon for the preparation of various polysubstituted heterocyclic systems. This further demonstrates the compound's versatility in synthesizing complex organic structures (Pizzioli et al., 1998).

Safety And Hazards

The safety and hazards of “Methyl 2-acetylamino-3-chloropropionate” are not explicitly mentioned in the available literature. However, as with all chemicals, it should be handled with care, and appropriate safety measures should be taken during its use2.


Future Directions

The future directions of “Methyl 2-acetylamino-3-chloropropionate” are not explicitly mentioned in the available literature. However, given its versatility as a chemical building block, it may have potential applications in the synthesis of a range of compounds, including those with potential pharmaceutical applications1.


Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a chemical expert.


properties

IUPAC Name

methyl 2-acetamido-3-chloropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO3/c1-4(9)8-5(3-7)6(10)11-2/h5H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKDMFMKAAPDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601335105
Record name N-Acetyl-3-chloroalanine methyl ester
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Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-acetylamino-3-chloropropionate

CAS RN

87333-22-0, 18635-38-6, 40026-27-5
Record name N-Acetyl-3-chloroalanine methyl ester
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Record name (+-)-Methyl 2-(acetylamino)-3-chloropropionate
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Record name methyl 2-(acetylamino)-3-chloropropionate
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Record name L-Alanine, N-acetyl-3-chloro-, methyl ester
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Record name METHYL 2-(ACETYLAMINO)-3-CHLOROPROPIONATE, (±)-
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